methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride
Description
methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPBLHBGBKNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation
The amino group reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves yields of 85–92% under mild conditions (0–25°C, 4–12 hours).
Reaction Scheme :
$$
\text{4-Aminopyrrolidine-3-carboxylate} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected intermediate}
$$
Optimization Considerations
- Solvent Choice : DCM provides higher reaction rates, while THF minimizes side reactions in sensitive substrates.
- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion without excess reagent.
Methyl Esterification of the Carboxylic Acid
Esterification stabilizes the carboxylic acid for subsequent reactions and enhances solubility.
Steglich Esterification
The carboxylic acid reacts with methanol using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP, yielding the methyl ester in >90% efficiency.
Data Table: Esterification Conditions
| Parameter | Value |
|---|---|
| Reagents | DCC, DMAP, MeOH |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 90% |
Alternative Approaches
- Acid-Catalyzed Esterification : Using HCl gas in methanol, though this risks Boc group cleavage.
- Mitsunobu Reaction : For sterically hindered substrates, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Pyrrolidine Ring Functionalization
C–H Activation-Arylation
Palladium-catalyzed C–H activation introduces aryl groups at the 4-position. For example, methyl-3-iodobenzoate undergoes coupling with the pyrrolidine core using Pd(OAc)₂ and ligands like 2,2'-bipyridine. Yields range from 36–61%, depending on substituent electronics.
Reaction Scheme :
$$
\text{Pyrrolidine intermediate} + \text{Ar–I} \xrightarrow{\text{Pd(OAc)}_2, \text{ligand}} \text{Arylated product}
$$
Epimerization Control
Epimerization at the 3- and 4-positions is mitigated using non-polar solvents (e.g., toluene) and low temperatures (−78°C to 0°C). Super-hydride (LiEt₃BH) selectively reduces lactams without disturbing stereochemistry.
Hydrochloride Salt Formation
The final step converts the free base to its hydrochloride salt for improved stability and crystallinity.
Acidic Deprotection
Treatment with hydrogen chloride (HCl) in dioxane or ethyl acetate precipitates the hydrochloride salt. Excess HCl is avoided to prevent ester hydrolysis.
Data Table: Hydrochloride Formation
| Parameter | Value |
|---|---|
| Reagent | 4M HCl in dioxane |
| Temperature | 0°C → room temperature |
| Reaction Time | 1–2 hours |
| Yield | 72–89% |
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance reproducibility:
- Boc Protection : Tubular reactors with inline IR monitoring maintain optimal reagent ratios.
- C–H Activation : Microfluidic systems reduce Pd catalyst loading by 40% compared to batch processes.
Analytical Validation
Critical quality attributes are verified via:
- HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
- X-ray Crystallography : Confirms absolute stereochemistry.
- Mass Spectrometry : ESI-MS matches theoretical m/z 280.75 [M+H]⁺.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during esterification | Use low-temperature Steglich conditions |
| Boc group cleavage under acidic conditions | Optimize HCl concentration and exposure time |
| Low C–H activation yields | Employ electron-deficient aryl iodides and bulky ligands |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, enabling access to the free amine. This reaction is critical for subsequent functionalization.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to yield the ammonium salt.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acids, enabling further derivatization.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH in ethanol | 4-((Boc)amino)pyrrolidine-3-carboxylic acid | 72% | |
| LiOH in THF/H₂O | Corresponding carboxylic acid | 85% |
Key Application : Hydrolysis is often followed by coupling reactions to generate amides or peptides.
Reduction Reactions
The compound participates in reductions targeting functional groups like azides or esters.
Experimental Note : Catalytic hydrogenation (e.g., Pd/C) is preferred for chemoselective reductions without affecting the Boc group.
Coupling Reactions
The carboxylic acid (post-hydrolysis) or activated esters are used in amide bond formation.
| Reagent/Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt, 8-aminoquinoline (8-AQ) | Amine | 8-AQ-conjugated pyrrolidine amide | 72% | |
| HATU, DIPEA in DMF | Peptide resin | Solid-phase peptide conjugate | 68% |
Optimization : Coupling efficiency depends on steric hindrance from the Boc group and solvent polarity.
C-H Activation and Functionalization
The pyrrolidine ring undergoes directed C-H activation for arylation or alkylation.
Challenges : Diastereoselectivity (e.g., 2:1 trans:cis ratio in allylation) requires chromatographic separation.
Oxidation Reactions
Limited direct oxidation data exists, but analogous compounds suggest potential pathways:
| Reagent/Conditions | Target Site | Expected Product | Source |
|---|---|---|---|
| KMnO₄ in acidic medium | Alcohol → Ketone | 3-Keto-pyrrolidine derivative | |
| CrO₃ in H₂SO₄ | Ester → Acid | Direct oxidation to carboxylic acid |
Caution : Strong oxidants may degrade the Boc group, necessitating protective strategies.
Epimerization Studies
Base-induced epimerization at chiral centers has been observed during hydrolysis:
| Reagent/Conditions | Epimerization Outcome | Source |
|---|---|---|
| NaOH in ethanol | Partial racemization at C3 and C4 positions |
Mitigation : Low-temperature conditions or enzymatic methods are recommended for stereochemical integrity.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have indicated that derivatives of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate exhibit promising antitumor activity. For instance, a series of compounds synthesized from this precursor were evaluated for their effects on cancer cell lines, demonstrating significant cytotoxicity against various types of tumors, including breast cancer .
Antimicrobial Properties:
Research has shown that compounds derived from methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate possess antimicrobial properties. In vitro studies have assessed their efficacy against bacterial and fungal strains, revealing potential as therapeutic agents in treating infections .
Organic Synthesis
Methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the pyrrolidine ring.
Synthetic Pathways:
The compound can be utilized in several synthetic pathways, including:
- Formation of Pyrrolidine Derivatives: By reacting with different electrophiles, it can yield a variety of pyrrolidine derivatives that are valuable in pharmaceuticals.
- Peptide Synthesis: The compound can act as a building block for peptide synthesis due to its amino functionality, allowing for the construction of peptide chains with specific biological activities .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate: Contains a similar Boc-protected amino group but with different functional groups attached
Uniqueness
methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a Boc-protected amino group and an esterified carboxyl group on a pyrrolidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
Methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride, also known as methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C11H21ClN2O4
- Molecular Weight : 280.75 g/mol
- CAS Number : 2940858-34-2
- IUPAC Name : methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride
The compound exhibits biological activity primarily due to its structural features, including the pyrrolidine ring and the carboxylic acid functionality. These features facilitate interactions with various biological macromolecules, potentially leading to diverse pharmacological effects.
Biological Activities
-
Antiviral Activity :
- Studies have indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. For example, certain β-amino acid derivatives have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . Further exploration into methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate may reveal similar antiviral potentials.
-
Antibacterial Properties :
- Compounds containing pyrrolidine structures have been noted for their antibacterial activities. Research has highlighted that certain derivatives demonstrate significant inhibition against bacterial strains like Staphylococcus aureus . The potential for this compound to act as an antibacterial agent warrants further investigation.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Synthesis and Applications
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature enhances its utility in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds essential for effective drug development .
Q & A
Basic: What are the standard synthetic routes for preparing methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate hydrochloride?
Methodological Answer:
The compound is typically synthesized via sequential protection and functionalization of the pyrrolidine scaffold. A common approach involves:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino group of 4-aminopyrrolidine-3-carboxylic acid under basic conditions (e.g., using Boc anhydride and DMAP in THF) .
Esterification : Methylation of the carboxylic acid group using methanol and catalytic HCl or via methyl chloroformate in the presence of a base like triethylamine .
Hydrochloride Salt Formation : Final treatment with HCl in anhydrous ether or dichloromethane to yield the hydrochloride salt.
Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (≥98% purity threshold) .
Advanced: How can enantiomeric purity be optimized during synthesis of the pyrrolidine core?
Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ enantioselective hydrogenation of pyrrolidine precursors using Rhodium or Ruthenium catalysts with chiral ligands (e.g., BINAP) .
- Crystallization Control : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .
Data Conflict Note : Conflicting reports on optimal catalysts highlight the need for reaction condition screening (temperature, solvent polarity) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₁ClN₂O₄) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: How does X-ray crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical confirmation:
- Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL achieves R-factors < 0.05 .
- Key Metrics : Bond angles and torsion angles (e.g., C-N-C=O) confirm Boc group orientation and pyrrolidine puckering .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C under argon in amber vials to prevent hydrolysis of the Boc group and ester .
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking (degradants >2% indicate instability) .
Advanced: How do solvent and pH influence Boc deprotection kinetics?
Methodological Answer:
Boc cleavage under acidic conditions follows pseudo-first-order kinetics:
- Solvent Effects : TFA in dichloromethane (1:10 v/v) achieves >95% deprotection in 2 hours at 25°C, while aqueous HCl requires longer times due to reduced solubility .
- pH Dependence : Below pH 2, protonation of the carbamate accelerates cleavage. Use pH-stat titration to monitor real-time deprotection rates .
Basic: What are the compound’s applications in medicinal chemistry research?
Methodological Answer:
- Intermediate for Drug Candidates : The Boc-protected amine serves as a versatile building block for protease inhibitors (e.g., HCV NS3/4A inhibitors) .
- Peptide Mimetics : The pyrrolidine scaffold mimics proline in peptide analogs, enhancing metabolic stability .
Advanced: How can in vivo stability of the ester group be assessed?
Methodological Answer:
- Plasma Stability Assay : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS. Half-life <1 hour indicates rapid esterase hydrolysis .
- Prodrug Strategies : Introduce steric hindrance (e.g., bulky substituents) or switch to tert-butyl esters to delay hydrolysis .
Basic: How to resolve discrepancies in reported melting points?
Methodological Answer:
- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions .
- Recrystallization Solvent Screening : Compare melting points from ethanol vs. acetonitrile to identify solvent-dependent polymorphism .
Advanced: What computational methods predict bioavailability of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
